molecular formula C10H7F3O3 B11817599 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid

4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid

Katalognummer: B11817599
Molekulargewicht: 232.16 g/mol
InChI-Schlüssel: GLJPZWWEDNBDQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid is a high-value, multifunctional building block designed for advanced chemical and pharmaceutical research. Its structure incorporates a phenyl group and a reactive 2-oxo acid moiety, further activated by a strong electron-withdrawing trifluoromethyl (CF₃) group. The presence of the trifluoromethyl group is a critical feature, as it can significantly alter a molecule's metabolic stability, lipophilicity, and overall bioavailability, making this compound a key intermediate in the development of novel active compounds . This compound is particularly useful in medicinal chemistry for the synthesis of complex molecules and in the development of enzyme inhibitors, where the 2-oxo acid group can act as a key pharmacophore. As a versatile synthon, it is suitable for various organic synthesis applications, including the development of agrochemicals and materials science, where the introduction of fluorine atoms is desired to modify material properties. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Buyer assumes responsibility to confirm product identity and/or purity, and all sales are final. For a full specification sheet, including handling and storage recommendations (this product is typically stored refrigerated and is often heat-sensitive, similar to related compounds ), please contact our technical support team.

Eigenschaften

Molekularformel

C10H7F3O3

Molekulargewicht

232.16 g/mol

IUPAC-Name

4,4,4-trifluoro-2-oxo-3-phenylbutanoic acid

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,15,16)

InChI-Schlüssel

GLJPZWWEDNBDQJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(=O)C(=O)O)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 3-Trifluoromethyl-a-oxo-benzenepropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-(m-(Trifluoromethyl)benzylidene)hydantoin with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures to accommodate larger quantities while maintaining consistency and quality.

Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase-IV Inhibitors

One of the primary applications of 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid derivatives is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors. These compounds are crucial for the management of type 2 diabetes as they enhance insulin sensitivity and glucose metabolism.

Case Study: Sitagliptin Synthesis

  • Sitagliptin , a well-known DPP-IV inhibitor used in diabetes treatment, can be synthesized using intermediates derived from 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid. This synthesis pathway has been documented to yield high purity and efficacy in inhibiting DPP-IV activity .
CompoundRole in SynthesisYield (%)
4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acidIntermediate87%
SitagliptinFinal product>95%

Inhibition of Enzymatic Activity

Research has demonstrated that derivatives of 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid can act as potent inhibitors of various enzymes beyond DPP-IV. For instance, studies have shown that analogs can inhibit 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in tyrosine catabolism.

Case Study: Enzyme Inhibition

  • A series of synthesized analogs exhibited Ki values (inhibitory constants) ranging from 10 to 22 µM against 4-hydroxyphenylpyruvate dioxygenase . This suggests a promising avenue for developing treatments for metabolic disorders linked to enzyme dysregulation.

Lipophilicity and Bioavailability

The trifluoromethyl and phenyl groups contribute to the lipophilicity of the compound, making it suitable for various biochemical applications. Enhanced lipophilicity often correlates with improved bioavailability in pharmacological contexts.

Synthetic Intermediate in Drug Development

The compound serves as a key synthetic intermediate in the development of other pharmaceutical agents. Its ability to participate in various chemical reactions allows it to be modified into numerous derivatives with potential therapeutic benefits.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared below with structurally related analogs, focusing on substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight Key Properties/Applications Source/References
4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid Reference compound: CF₃, oxo, phenyl, COOH 262.18 (calc.) High acidity (due to CF₃ and COOH), used in chiral synthesis N/A
(S)-4,4,4-Trifluoro-3-hydroxybutanoic acid Hydroxy (-OH) replaces oxo; no phenyl 156.07 Chiral intermediate; optical rotation [α]ᴅ = -15.0° (EtOH)
4,4,4-Trifluoro-2-(2-methylphenyl)butanoic acid 2-methylphenyl replaces phenyl; no oxo 246.19 Increased steric hindrance; commercial availability
4,4,4-Trifluoro-2-(4-fluorophenyl)-3-oxobutanenitrile Nitrile (-CN) replaces COOH; 4-F-phenyl 231.15 Higher reactivity (nitrile group); potential pharmaceutical intermediate
4,4,4-Trifluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid Carbamate group; methyl substituent 301.22 Enhanced stability; specialized handling per SDS
2-Oxo-3-hydroxy-4-phosphobutanoic acid Phosphate replaces CF₃ and phenyl 186.08 Biochemical relevance (e.g., metabolic pathways)

Key Findings

Functional Group Impact: The oxo group in the target compound increases electrophilicity at C2, facilitating nucleophilic attacks, whereas the hydroxy group in (S)-4,4,4-Trifluoro-3-hydroxybutanoic acid supports hydrogen bonding and chirality . Replacing the carboxylic acid (-COOH) with a nitrile (-CN) () reduces acidity but enhances reactivity in cyanation or coupling reactions.

Substituent Effects: Phenyl vs. 4-Fluorophenyl () enhances electron-withdrawing effects, which could improve binding in receptor-targeted drug candidates.

Chirality and Synthesis: The target compound’s non-chiral oxo group contrasts with the chiral hydroxy analog (), which is synthesized via asymmetric reduction. Such chiral derivatives are critical for enantioselective drug development .

Safety and Stability :

  • Carbamate-containing derivatives () exhibit modified stability and toxicity profiles, requiring specific handling protocols compared to the parent acid .

Biologische Aktivität

4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid is a fluorinated organic compound that has garnered attention due to its unique structural features and potential biological activities. The presence of trifluoromethyl and phenyl groups enhances its lipophilicity, making it an interesting candidate for various biochemical applications, including enzyme inhibition and interaction with biomolecules.

The compound is characterized by the following chemical formula:

  • Molecular Formula : C10_{10}H7_{7}F3_{3}O3_{3}
  • Molecular Weight : 240.16 g/mol

The biological activity of 4,4,4-trifluoro-2-oxo-3-phenylbutanoic acid is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which is crucial for its medicinal applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition :
    • It has been identified as an effective inhibitor of carboxylesterase (CES), showing selectivity over related cholinesterases such as acetylcholinesterase and butyrylcholinesterase. This selectivity is significant in pharmacological contexts where targeting specific enzymes is desired .
  • Antioxidant Activity :
    • The compound has demonstrated high radical-scavenging activity in assays such as the ABTS test, indicating its potential as an antioxidant agent . This property could be beneficial in preventing oxidative stress-related diseases.
  • Potential Therapeutic Applications :
    • Due to its structural characteristics and biological activity, it may serve as a lead compound for the development of pharmaceuticals targeting various conditions, including metabolic disorders and neurodegenerative diseases.

Case Studies

Several studies have explored the biological implications of 4,4,4-trifluoro-2-oxo-3-phenylbutanoic acid:

  • Study on Esterase Profile :
    • A study documented the synthesis of derivatives of this compound and their evaluation as selective inhibitors of CES. The presence of fluorinated groups was pivotal in enhancing inhibitory potency against CES while minimizing effects on cholinesterases .
  • Antioxidant Studies :
    • Another investigation focused on the antioxidant properties of related compounds, revealing that those with trifluoromethyl substitutions exhibited superior radical-scavenging abilities compared to non-fluorinated analogs .

Comparative Analysis

To understand the significance of 4,4,4-trifluoro-2-oxo-3-phenylbutanoic acid in comparison to similar compounds, a table summarizing key characteristics and biological activities is presented below:

Compound NameMolecular FormulaBiological Activity
4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acidC10_{10}H7_{7}F3_{3}O3_{3}Selective CES inhibitor; Antioxidant
4-(Trifluoromethyl)benzoic acidC8_{8}H6_{6}F3_{3}O2_{2}Moderate enzyme inhibition; Antimicrobial
3-Methyl-4-(trifluoromethyl)benzoic acidC9_{9}H7_{7}F3_{3}O2_{2}Non-selective enzyme inhibition; Lower antioxidant activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid, and how do fluorine substituents influence reaction conditions?

  • Methodological Answer : Fluorinated aromatic compounds often require halogen exchange or trifluoromethylation strategies. For example, nucleophilic trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃) or cross-coupling reactions (e.g., Suzuki-Miyaura) with fluorinated aryl halides can introduce trifluoromethyl groups. The ketone and carboxylic acid functionalities may be introduced via Claisen condensation or oxidation of alcohol intermediates. Fluorine’s electron-withdrawing effects necessitate milder acidic conditions (e.g., glacial acetic acid) to avoid decarboxylation .

Q. How can researchers ensure high purity of 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid during isolation?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., acetonitrile/water mixtures) or chromatographic purification (silica gel with ethyl acetate/hexane gradients) is effective. For acidic impurities, ion-exchange chromatography or acid-base extraction (e.g., aqueous NaHCO₃ wash) can isolate the carboxylic acid. Purity validation via HPLC (C18 column, 0.1% TFA in mobile phase) ensures >98% purity, as demonstrated for structurally related fluorophenylacetic acids .

Advanced Research Questions

Q. How can contradictory crystallographic and NMR data for 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid be resolved?

  • Methodological Answer : Discrepancies between XRD and NMR often arise from dynamic effects (e.g., keto-enol tautomerism). Refinement using SHELXL with twinning or disorder modeling can improve XRD accuracy . For NMR, variable-temperature experiments (VT-NMR) in DMSO-d₆ or CDCl₃ can identify tautomeric equilibria. Computational validation (DFT calculations of NMR chemical shifts) using Gaussian or ORCA software aligns experimental and theoretical data .

Q. What strategies mitigate the challenges of ¹⁹F NMR signal splitting due to J-coupling in fluorinated analogs?

  • Methodological Answer : Decoupling techniques (e.g., ¹H-¹⁹F decoupling) or using deuterated solvents reduce splitting. For complex splitting patterns, 2D NMR (e.g., COSY or HSQC) resolves overlapping signals. Referencing internal standards (e.g., CFCl₃) ensures chemical shift consistency. For quantification, integration of non-overlapping signals (e.g., ortho-fluorine) is recommended, as shown in trifluoromethylbenzaldehyde studies .

Q. How can computational modeling predict the reactivity of 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid in nucleophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p) basis set) model electrophilic sites (e.g., ketone carbonyl). Fukui indices identify nucleophilic attack regions, while Molecular Electrostatic Potential (MEP) maps highlight electron-deficient areas. Solvent effects (PCM model) refine predictions for aqueous or organic media. These methods are validated for fluorinated butanoic acid derivatives in PubChem datasets .

Data Analysis and Experimental Design

Q. What statistical approaches reconcile conflicting bioactivity data across multiple assays for fluorinated analogs?

  • Methodological Answer : Multivariate analysis (PCA or PLS regression) identifies assay-specific variables (e.g., solvent polarity, pH). Robust outlier detection (Grubbs’ test) excludes anomalous data points. Meta-analysis of dose-response curves (IC₅₀ comparisons) using GraphPad Prism normalizes inter-assay variability. Iterative refinement, as described in qualitative research frameworks, improves reproducibility .

Q. How to design a stability study for 4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid under varying pH and temperature?

  • Methodological Answer : Accelerated stability testing (ICH Q1A guidelines) uses buffers (pH 1–13) at 40°C/75% RH. Samples are analyzed via UPLC-MS at intervals (0, 1, 3, 6 months) to track degradation products (e.g., decarboxylation or hydrolysis). Arrhenius plots predict shelf life. For fluorinated compounds, fluorine-specific detectors (19F NMR) enhance sensitivity .

Structural Characterization

Q. What crystallographic software and parameters are critical for refining the crystal structure of fluorinated butanoic acids?

  • Methodological Answer : SHELXL-2018 refines heavy atoms (F, O) with anisotropic displacement parameters. Twinning (BASF parameter) and H-bonding networks (PLATON analysis) are modeled. For low-resolution data, constraints (e.g., rigid-body refinement) improve R-factors. Validation tools (CCDC Mercury) ensure geometric accuracy, as applied to 4-(2-fluorophenyl)-4-oxobutanoic acid .

Methodological Notes

  • Data Tables : Refer to PubChem (CID 90429-80-4) for experimental physicochemical data (logP, pKa) .
  • Synthesis : Example protocol derived from fluorophenylacetic acid routes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.